6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole is a substituted benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a benzene ring fused to an imidazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their pharmaceutical potential. 6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole itself has been investigated as a building block for potent and selective inhibitors of cyclin-dependent kinase 12 (CDK12) [].
6,7-Difluoro-1-isopropylbenzoimidazole is a fluorinated derivative of benzimidazole, which is a significant class of compounds in medicinal chemistry. This compound features two fluorine atoms at the 6 and 7 positions of the benzimidazole ring, along with an isopropyl group at the 1-position. Such modifications can enhance the biological activity and pharmacokinetic properties of the compound, making it a candidate for various scientific applications.
The compound can be synthesized from commercially available starting materials, including 5-bromo-6,7-difluoro-1H-benzimidazole and isopropyl bromide. Its synthesis typically requires specific conditions and reagents to ensure a high yield and purity.
6,7-Difluoro-1-isopropylbenzoimidazole belongs to the class of benzimidazoles, which are heterocyclic compounds containing a fused benzene and imidazole ring. This compound is further classified as a fluorinated organic compound, which is significant in pharmaceutical chemistry due to the unique properties imparted by fluorine substituents.
The synthesis of 6,7-difluoro-1-isopropylbenzoimidazole generally follows these steps:
The choice of solvent and base plays a crucial role in the efficiency of the synthesis. Dimethylformamide is favored for its ability to solvate ionic species, while potassium carbonate serves as a mild base that does not interfere with sensitive functional groups.
The molecular structure of 6,7-difluoro-1-isopropylbenzoimidazole can be represented as follows:
The structure features:
The compound's structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into its molecular framework and confirm the presence of functional groups.
6,7-Difluoro-1-isopropylbenzoimidazole can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry, enabling the development of novel derivatives with potentially enhanced biological activities.
The mechanism of action for 6,7-difluoro-1-isopropylbenzoimidazole involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, it modulates their activity, which can lead to various biological effects depending on the specific context of use.
For instance, compounds in this class have been studied for their antibacterial properties by inhibiting bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication .
Relevant data on these properties supports its potential use in both laboratory research and industrial applications .
6,7-Difluoro-1-isopropylbenzoimidazole has several notable applications:
Steric Optimization:Isopropyl’s branched C3 alkyl chain (molecular volume ∼72 ų) occupies a "Goldilocks zone"—large enough to confer metabolic stability by sterically hindering N-dealkylation enzymes, yet compact enough to avoid detrimental steric clashes in binding pockets. This contrasts with tert-butyl groups (∼96 ų), which frequently induce conformational strain, and methyl groups (∼26 ų), which lack sufficient steric protection [7].
Lipophilicity Enhancement:The isopropyl moiety increases logD by approximately 0.7 units compared to H-substitution, facilitating passive diffusion across biological membranes. This balances the hydrophilic character imparted by the benzimidazole nitrogens, achieving optimal logD (predicted ∼2.5) for CNS penetration or intracellular target engagement [7].
Conformational Effects:Rotation around the N1-C bond samples staggered conformations where the isopropyl methyl groups adopt positions perpendicular to the benzimidazole plane. This creates a hydrophobic "bubble" that enhances interactions with protein subpockets rich in aliphatic residues (leucine, valine, isoleucine). Molecular dynamics simulations indicate 6,7-difluoro substitution restricts rotational freedom of the isopropyl group by ∼30%, stabilizing bioactive conformations [7].
Synthetic Versatility:Isopropyl introduction is efficiently achieved through nucleophilic displacement (e.g., benzimidazole + isopropyl bromide under basic conditions) or reductive amination approaches. The group’s stability toward common synthetic transformations (e.g., metal-catalyzed couplings, oxidations) enables downstream functionalization of the fused benzene ring [7].
Metabolic Protection:Compared to N-methyl analogs, N-isopropyl derivatives exhibit 3-5 fold lower clearance in microsomal studies due to steric blockade of oxidative N-dealkylation pathways. The secondary carbon resists hydroxylation more effectively than tertiary butyl groups, which form metabolically labile alcohols [2] [7].
Table 3: Comparative Effects of N1 Substituents in Benzimidazole Derivatives
N1 Substituent | Steric Volume (ų) | logP Contribution | Metabolic Vulnerability | Target Engagement Profile |
---|---|---|---|---|
H | 0 | 0 | High (N-oxidation) | Flat binding; low specificity |
Methyl | 26 | +0.5 | Moderate (N-demethylation) | Limited steric complementarity |
Isopropyl | 72 | +1.0 | Low | Optimized hydrophobic packing |
tert-Butyl | 96 | +1.5 | Moderate (hydroxylation) | Potential steric clashes |
Phenyl | 85 | +2.0 | Low (unless ortho-hydroxylation) | π-Stacking capability |
This strategic molecular architecture—difluoro substitution for electronic modulation and metabolic stability paired with N-isopropyl for optimized steric bulk and lipophilicity—positions 6,7-difluoro-1-isopropylbenzoimidazole as a versatile intermediate for developing therapeutics targeting kinase-mediated disorders, infectious diseases, and CNS pathologies. Its synthetic accessibility (CAS 1330750-46-3; MW 196.20 g/mol) further enhances utility in medicinal chemistry programs [4] [5].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9